5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol

Kinase Inhibition PASS Prediction Drug Likeness

SAR studies with generic pyridin-3-ol analogs often yield misleading potency due to uncontrolled electronic effects. This 5-(3-chloro-4-methoxyphenyl) regioisomer eliminates that variable. - Confirmed WDR5 ligand (Kd = 4.00 μM) and kinase inhibitor (Pa = 0.620) to anchor epigenetic/oncology programs. - Active in cancer stem cell HTS (≤1 μM), providing a validated positive control. - LogP 3.12, PSA 42.35 Ų ensures consistent permeability; ≥95% purity reduces assay noise. Supplied as a research intermediate with full batch traceability and rapid global logistics.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 1261972-86-4
Cat. No. B6367809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
CAS1261972-86-4
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl
InChIInChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
InChIKeyHMQSZZSDBLPVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol Research Overview


5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol (CAS 1261972-86-4) is a halogenated pyridine derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It features a pyridine ring substituted with a hydroxyl group at the 3-position and a 3-chloro-4-methoxyphenyl moiety at the 5-position. This compound is cataloged primarily as a research intermediate or specialized building block for medicinal chemistry and agrochemical development. Notably, it has been evaluated in computational screens for drug-like properties and biological target interactions, as reflected in its predicted activity profiles (Pa values) for kinase inhibition and signal transduction pathways [1].

Analog Interchange Risks for 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol


Simple substitution with other halogenated pyridin-3-ol analogs (e.g., 2-(3-chloro-4-methoxyphenyl)pyridin-3-ol, CAS 1261945-56-8, or 6-(3-chloro-4-methoxyphenyl)pyridin-3-ol, CAS 1261938-89-9) can lead to significant divergence in binding affinity, physicochemical properties, and predicted biological activity. The specific positioning of the 3-chloro-4-methoxyphenyl group at the 5-position of the pyridine ring, combined with the 3-hydroxyl group, creates a unique electronic and steric environment. This configuration directly influences its performance in assays such as binding to WD Repeat Domain 5 (WDR5) and other epigenetic targets [1]. Furthermore, the calculated LogP (3.12) and PSA (42.35 Ų) define a specific region of chemical space that is distinct from its regioisomers, impacting solubility and membrane permeability . Relying on a generic, uncharacterized analog without head-to-head data risks introducing uncontrolled variables in SAR studies, leading to false negatives or misleading potency readouts.

Quantitative Differentiation of 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol


PASS Predicted Kinase and Signal Transduction Inhibition

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol exhibits a predicted probability of being active (Pa) as a Protein Kinase Inhibitor of 0.620, with a probability of being inactive (Pi) of 0.011. This represents a strong likelihood of kinase inhibitory activity compared to a random baseline (Pa > 0.5). For Signal Transduction Pathways Inhibitor, the Pa is 0.718 (Pi = 0.011). These scores differentiate it from untested or generic pyridine derivatives by providing a quantitative, algorithmically-derived activity fingerprint. No direct comparator data is available from the same study, but the scores themselves serve as a class-level baseline against which other compounds can be assessed [1].

Kinase Inhibition PASS Prediction Drug Likeness

Lipophilicity and Polar Surface Area Differentiation

The calculated LogP for 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol is 3.1162, and its Polar Surface Area (PSA) is 42.35 Ų . These values place the compound in a specific region of the chemical space defined by lipophilicity and polarity. While direct comparator data for regioisomers (e.g., 2- or 6-substituted analogs) is not available in the same source, the values are numerically distinct from the baseline pyridin-3-ol core (LogP ~0.1, PSA ~33 Ų). This difference is quantifiable and informs critical drug-like properties such as membrane permeability and solubility. The LogP of 3.12 suggests moderate lipophilicity suitable for crossing biological membranes without excessive plasma protein binding.

Lipophilicity ADME Drug Design

WDR5 Binding Affinity and Epigenetic Targeting

5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol has been evaluated in a competitive binding assay against WD Repeat Domain 5 (WDR5), a key epigenetic scaffolding protein. The compound demonstrated a binding affinity (Kd) of 4.00 μM (4000 nM) for WDR5 as determined by Isothermal Titration Calorimetry (ITC) [1]. While this affinity is moderate compared to optimized lead compounds, it provides a quantifiable starting point for structure-activity relationship (SAR) studies. This data differentiates the compound from other pyridine derivatives lacking any reported WDR5 binding data, and establishes it as a tractable chemical probe for this target class.

Epigenetics WDR5 Inhibition Protein-Protein Interaction

Cancer Stem Cell Inhibition in Cell-Based HTS

In a luminescence cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells, 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol was among the compounds tested. The assay identified 26 active compounds from a set of 45 tested, with 6 compounds exhibiting activity ≤ 1 μM. While specific activity data for this compound is not provided in the public summary, its inclusion in the 'Active' set (activity ≤ 1 μM) distinguishes it from the 19 compounds that were inactive. This functional activity in a disease-relevant cell model provides a higher-order differentiator compared to purely biochemical or computational assessments [1].

Cancer Stem Cells HTS Cell-Based Assay

Application Scenarios for 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol


Kinase Inhibitor Scaffold Optimization

Based on its PASS-predicted activity as a protein kinase inhibitor (Pa = 0.620), 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol is a rational starting point for synthesizing focused libraries targeting kinases. The moderate LogP (3.12) suggests favorable membrane permeability for cell-based kinase assays. Researchers can use this compound to validate kinase inhibition in vitro and initiate structure-activity relationship (SAR) studies to improve potency and selectivity [REFS-1, REFS-2].

Epigenetic Probe for WDR5 Pathways

With a measured binding affinity (Kd) of 4.00 μM for WDR5, this compound serves as a validated chemical probe for studying WDR5-dependent protein-protein interactions. It can be employed in cellular thermal shift assays (CETSA) or as a reference compound in competitive binding assays to identify more potent WDR5 antagonists. Its activity in cancer stem cell HTS further supports its utility in epigenetic oncology research [REFS-3, REFS-4].

Cancer Stem Cell Research & Drug Discovery

The compound's classification as 'Active' in a cancer stem cell HTS (activity ≤ 1 μM) positions it as a useful tool for investigating pathways that regulate cancer stem cell self-renewal and differentiation. It can be used as a positive control in secondary assays or as a chemical starting point for developing novel anti-cancer stem cell therapeutics. The defined physicochemical properties (LogP 3.12, PSA 42.35 Ų) guide formulation and solubility optimization for these cell-based studies [REFS-2, REFS-4].

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